molecular formula C15H19N3O3S B2595324 tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate CAS No. 2309592-31-0

tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate

Cat. No. B2595324
CAS RN: 2309592-31-0
M. Wt: 321.4
InChI Key: SCIRRZVSASNULN-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate is a synthetic compound that has gained attention in the field of scientific research. This compound has been studied in-depth for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Stereochemistry

  • Researchers have explored the diastereoselective synthesis of atropisomeric quinazolin-4-ones, utilizing tert-butyl carbamate derivatives in the process. These compounds exhibit high stereochemical stability, important for creating specific molecular configurations in synthetic chemistry (Natsugari et al., 2006).

Antimicrobial and Anticonvulsant Activities

  • Novel thioxoquinazolinone derivatives have been synthesized and shown to possess antimicrobial and anticonvulsant activities. These compounds offer potential for developing new therapeutic agents (Rajasekaran et al., 2013).

Structural Studies

  • Structural analysis and synthesis of bis(quinazolin)disulfides, including derivatives of tert-butyl carbamate, provide insights into their molecular architecture, which is crucial for designing novel compounds with specific properties (Rimaz et al., 2009).

Cytotoxic Activity in Cancer Research

  • Quinazolin derivatives, including tert-butyl carbamate analogs, have been studied for their cytotoxic activity against various cancer cell lines. This research is significant for cancer treatment and drug development (Nguyen et al., 2019).

Corrosion Inhibition

  • Compounds based on quinazoline, such as tert-butyl carbamates, have been evaluated as corrosion inhibitors for metals. This application is vital in material science and industrial applications (Faydy et al., 2019).

Asymmetric Synthesis

  • The asymmetric synthesis of certain tert-butyl carbamate derivatives is a key area of research, with applications in the development of protease inhibitors, a class of drugs used in treating various diseases (Ghosh et al., 2017).

Antibacterial Research

  • Novel quinazolinone-based derivatives, including tert-butyl carbamate compounds, have been synthesized and evaluated for their antibacterial activity. This research is significant in the fight against drug-resistant bacterial strains (Guerrini et al., 2013).

properties

IUPAC Name

tert-butyl N-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-15(2,3)21-14(20)16-8-9-18-12(19)10-6-4-5-7-11(10)17-13(18)22/h4-7H,8-9H2,1-3H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIRRZVSASNULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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